molecular formula C7H15NO2 B150200 Methyl 3-methyl-3-(methylamino)butanoate CAS No. 89855-40-3

Methyl 3-methyl-3-(methylamino)butanoate

Cat. No.: B150200
CAS No.: 89855-40-3
M. Wt: 145.2 g/mol
InChI Key: NKRXMQJBFXQBGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3-(methylamino)butanoate can be achieved through various methods. One common approach involves the reaction of 3-methyl-3-(methylamino)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-carbomyl-2-cyano-2-butenoate: A related compound with similar structural features.

    Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate: Another compound with a similar backbone.

Uniqueness

Methyl 3-methyl-3-(methylamino)butanoate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-methyl-3-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,8-3)5-6(9)10-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRXMQJBFXQBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-40-3
Record name methyl 3-methyl-3-(methylamino)butanoate
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